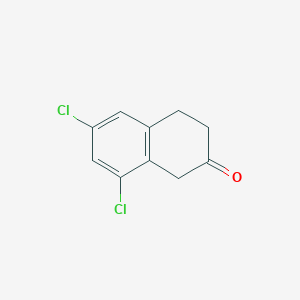

6,8-Dichloro-2-tetralone

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIJLGJYMAVHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394707 | |

| Record name | 6,8-dichloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113075-86-8 | |

| Record name | 6,8-dichloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6,8-Dichloro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dichloro-2-tetralone, a halogenated derivative of 2-tetralone, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its rigid bicyclic structure, substituted with chlorine atoms, offers a unique scaffold for creating compounds with specific steric and electronic properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, and potential synthetic applications.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂O | PubChem[1] |

| Molecular Weight | 215.08 g/mol | PubChem[1] |

| CAS Number | 113075-86-8 | PubChem[1] |

| Appearance | Light yellow to yellow solid | ChemicalBook |

| Boiling Point | 343.9 ± 42.0 °C (Predicted) | ChemicalBook |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Melting Point | Not available in cited sources | - |

| Solubility | Not available in cited sources | - |

Note: The boiling point and density are predicted values and should be considered as estimates. Experimental verification is recommended.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, general synthetic strategies for related tetralone derivatives can be adapted. A potential synthetic pathway is outlined below.

Caption: A potential synthetic workflow for this compound.

This generalized pathway involves the Friedel-Crafts acylation of a suitable dichlorinated benzene derivative, followed by reduction and intramolecular cyclization to form the tetralone ring system. The specific reagents and reaction conditions would need to be optimized for the synthesis of the target molecule.

This compound is noted as a useful reactant in the preparation of tetrahydrospiro[imidazolenaphthalenes], which have shown potential as α-adrenergic agonists. This highlights its utility as a key intermediate in medicinal chemistry.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on the structure, the following characteristic spectral features can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons and the aliphatic protons of the tetralone ring. The chemical shifts and coupling constants would be influenced by the presence of the two chlorine atoms.

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the ring system. The positions of the chlorine atoms would significantly impact the chemical shifts of the aromatic carbons.

-

IR Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Bands corresponding to C-Cl stretching and aromatic C-H and C=C stretching would also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a specific ratio).

Experimental Protocols

A detailed, validated experimental protocol for the synthesis and purification of this compound is not available in the cited literature. Researchers planning to synthesize this compound would need to develop a protocol based on established methods for analogous tetralones, such as those described for the synthesis of 8-aryl-2-tetralones. Such a protocol would typically involve the following steps:

Caption: A generalized experimental workflow for organic synthesis.

1. Reaction Setup: The reaction would be carried out in an appropriate solvent under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent and temperature would be critical for the success of the reaction.

2. Reagent Addition: The starting materials and reagents would be added in a controlled manner, often with cooling to manage any exothermic reactions.

3. Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

4. Workup: Once the reaction is complete, it would be quenched (e.g., by the addition of water or a mild acid/base). The product would then be extracted into an organic solvent.

5. Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

6. Characterization: The identity and purity of the final product would be confirmed by spectroscopic methods (NMR, IR, MS) and by measuring its physical properties, such as melting point.

Conclusion

References

In-Depth Technical Guide: 6,8-Dichloro-2-tetralone (CAS: 113075-86-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,8-Dichloro-2-tetralone, a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery. This document collates available data on its chemical and physical properties, outlines general synthetic approaches, and discusses its application as a key intermediate in the development of pharmacologically active molecules, specifically as α-adrenergic agonists.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂O | PubChem[1] |

| Molecular Weight | 215.08 g/mol | PubChem[1] |

| IUPAC Name | 6,8-dichloro-3,4-dihydro-1H-naphthalen-2-one | PubChem[1] |

| Appearance | Light yellow to yellow solid | ChemicalBook[2] |

| Boiling Point | 343.9 ± 42.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| Storage Temperature | -20°C | ChemicalBook[2] |

Table 2: Computed Spectral Data

| Data Type | Predicted Values | Source |

| ¹H NMR | Spectral data for the parent compound, α-tetralone, has been analyzed. For this compound, specific experimental data is not available. | N/A |

| ¹³C NMR | Predicted spectra are available through commercial databases. | Guidechem[3] |

| Mass Spectrum | Monoisotopic Mass: 213.9952203 Da | PubChem[1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in readily accessible scientific literature. However, general methods for the synthesis of substituted β-tetralones are well-established. A common approach involves the Friedel-Crafts acylation of a suitable benzene derivative with a succinic anhydride derivative, followed by reduction and intramolecular cyclization.

General Synthetic Workflow for Substituted 2-Tetralones

The following diagram illustrates a generalized synthetic pathway for producing a 2-tetralone derivative.

Caption: Generalized workflow for the synthesis of substituted 2-tetralones.

Representative Experimental Protocol: Synthesis of a Substituted 2-Tetralone

This is a generalized procedure based on methods for similar compounds and should be adapted and optimized for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation. To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), a solution of the substituted benzene (e.g., 1,3-dichlorobenzene) and succinic anhydride is added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, then quenched with ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield the β-aroylpropionic acid.

Step 2: Reduction. The keto group of the β-aroylpropionic acid is reduced using a standard method such as the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction to afford the corresponding γ-arylbutyric acid.

Step 3: Intramolecular Cyclization. The γ-arylbutyric acid is heated with a dehydrating agent such as polyphosphoric acid or liquid hydrogen fluoride to effect an intramolecular Friedel-Crafts acylation, yielding the substituted 1-tetralone.

Step 4: Conversion to 2-Tetralone. The substituted 1-tetralone is then converted to the 2-tetralone isomer. This can be achieved through a multi-step process involving reduction of the ketone to an alcohol, followed by dehydration to the dihydronaphthalene, epoxidation of the double bond, and subsequent acid-catalyzed rearrangement to the 2-tetralone.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of compounds with potential therapeutic applications. Notably, it serves as a precursor for the preparation of tetrahydrospiro[imidazolenaphthalenes], which have been investigated as α-adrenergic agonists.

Role as a Precursor to α-Adrenergic Agonists

α-Adrenergic receptors are G-protein coupled receptors that mediate the physiological effects of epinephrine and norepinephrine.[4] Agonists of these receptors have applications in treating conditions such as hypertension and attention-deficit/hyperactivity disorder. The tetralone moiety of this compound provides a rigid scaffold for the synthesis of ligands that can selectively bind to these receptors.

α-Adrenergic Receptor Signaling Pathway

The activation of α₁-adrenergic receptors by an agonist initiates a signaling cascade that leads to various cellular responses. The following diagram illustrates the canonical Gq-coupled signaling pathway.

Caption: The α₁-adrenergic receptor signaling pathway.

Upon agonist binding, the Gq protein is activated, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, and DAG, along with calcium, activates protein kinase C (PKC). This cascade ultimately leads to a variety of cellular responses, such as smooth muscle contraction.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. A safety data sheet (SDS) should be consulted before use. General recommendations include handling in a well-ventilated area, wearing personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, or skin contact. Specific toxicological properties for this compound are not well-documented.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on available public data and may include predicted values. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

- 1. This compound | C10H8Cl2O | CID 3653973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 113075-86-8 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 6,8-dichloro-3,4-dihydronaphthalen-2(1H)-one

An In-depth Technical Guide on 6,8-dichloro-3,4-dihydronaphthalen-2(1H)-one

This technical guide provides a comprehensive overview of the physical and chemical properties of 6,8-dichloro-3,4-dihydronaphthalen-2(1H)-one, tailored for researchers, scientists, and professionals in the field of drug development. The document summarizes key data, outlines relevant experimental protocols, and visualizes procedural workflows.

Chemical Structure and Identifiers

6,8-dichloro-3,4-dihydronaphthalen-2(1H)-one is a halogenated tetralone derivative. Its core structure consists of a dihydronaphthalene ring system with a ketone functional group and two chlorine substituents.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 6,8-dichloro-3,4-dihydro-1H-naphthalen-2-one | [1] |

| CAS Number | 113075-86-8 | [1][2] |

| Molecular Formula | C₁₀H₈Cl₂O | [1] |

| Molecular Weight | 215.07 g/mol | [1] |

| InChI Key | MKIJLGJYMAVHPA-UHFFFAOYSA-N | [1] |

| SMILES | C1CC2=C(CC1=O)C(=CC(=C2)Cl)Cl | [1] |

| Synonyms | 6,8-dichloro-2-tetralone, 6,8-dichloro-3,4-dihydro-1H-naphthalen-2-one |[1] |

Physical and Chemical Properties

The physical and chemical properties determine the compound's behavior in various experimental settings. While extensive experimental data is not publicly available, computed properties and information from safety data sheets provide valuable insights.

Table 2: Physical and Chemical Properties | Property | Value | Notes | Source | | :--- | :--- | :--- | :--- | | Physical State | Solid (Likely) | Based on related structures like 6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one which is a solid with a melting point of 96-98°C. |[3] | | XLogP3 (Computed) | 2.9 | A measure of lipophilicity. |[1] | | Hydrogen Bond Donor Count | 0 | Computed property. |[1] | | Hydrogen Bond Acceptor Count | 1 | Computed property (from the carbonyl oxygen). |[1] | | Rotatable Bond Count | 0 | Computed property. |[1] | | Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). |[4][5] | | Reactivity | Vapors may form an explosive mixture with air. |[4][5] |

Safety and Handling

Based on available safety data sheets, this compound is classified as hazardous. Appropriate handling procedures are mandatory.

Table 3: Hazard Information and Precautions

| Category | Information | Source |

|---|---|---|

| GHS Classification | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 (May cause respiratory irritation) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [6] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep away from heat and sources of ignition. | [4][7] |

| Personal Protective Equipment | Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. |[6][7] |

Experimental Protocols

Representative Synthesis Protocol (Hypothetical)

This protocol is based on common organic synthesis techniques for similar molecular scaffolds.

-

Reaction Setup: A solution of a suitable precursor, such as a dichlorinated phenyl derivative, is prepared in an appropriate anhydrous solvent (e.g., THF or Dichloromethane) under an inert atmosphere (e.g., Argon).[8]

-

Reagent Addition: The solution is cooled to a specific temperature (e.g., -78°C or 0°C).[8] A strong base or a catalyst is added dropwise to initiate the reaction. The mixture is stirred for a defined period, allowing the cyclization or functional group transformation to occur.

-

Work-up: The reaction is quenched by the addition of an aqueous solution (e.g., saturated ammonium chloride or water). The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).[8]

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically using flash column chromatography on silica gel.[8]

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure.[10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[10]

-

Infrared Spectroscopy (IR): IR spectroscopy can be used to identify key functional groups, such as the carbonyl (C=O) stretch.[12][13]

-

Signaling Pathways and Biological Activity

The provided search results do not contain specific information regarding the involvement of 6,8-dichloro-3,4-dihydronaphthalen-2(1H)-one in any biological signaling pathways or its specific applications in drug development. Compounds of this class (dihydronaphthalenones) have been investigated as analogues of combretastatin A-4 for potential anticancer activity, but this specific compound is not mentioned.[8]

Visualizations

The following diagrams illustrate a typical workflow for chemical synthesis and a logical model for hazard assessment.

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Caption: Logical relationship between compound properties, identified hazards, and required safety protocols.

References

- 1. This compound | C10H8Cl2O | CID 3653973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 113075-86-8|6,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one|BLD Pharm [bldpharm.com]

- 3. 843644-23-5 6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one AKSci J96459 [aksci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. NMR_En [uanlch.vscht.cz]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 6,8-Dichloro-2-tetralone: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for 6,8-dichloro-2-tetralone. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are provided to guide researchers in their laboratory work. Furthermore, a logical workflow for the synthesis and characterization of this compound is visualized. This document is intended to serve as a valuable resource for professionals engaged in the synthesis, characterization, and application of substituted tetralone derivatives in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established spectroscopic principles and are intended to serve as a reference for experimental validation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-7) |

| ~7.10 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-5) |

| ~3.60 | s | 2H | -CH₂- (H-1) |

| ~3.10 | t, J ≈ 6.5 Hz | 2H | -CH₂- (H-4) |

| ~2.60 | t, J ≈ 6.5 Hz | 2H | -CH₂- (H-3) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C=O (C-2) |

| ~140 | Ar-C (C-8a) |

| ~135 | Ar-C (C-4a) |

| ~134 | Ar-C (C-6) |

| ~132 | Ar-C (C-8) |

| ~130 | Ar-C (C-5) |

| ~128 | Ar-C (C-7) |

| ~45 | -CH₂- (C-1) |

| ~38 | -CH₂- (C-3) |

| ~28 | -CH₂- (C-4) |

Table 3: Predicted Major Mass Spectrometry (EI) Fragments

| m/z | Proposed Fragment |

| 214/216/218 | [M]⁺ (Molecular ion) |

| 186/188 | [M - CO]⁺ |

| 158/160 | [M - CO - C₂H₄]⁺ |

| 123 | [C₈H₅Cl]⁺ |

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ketone) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~850-800 | C-Cl stretch |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (~5-10 mg for ¹H, ~20-30 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Ensure the sample is fully dissolved. Use a vortex mixer if necessary.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the instrument to the CDCl₃ lock signal.

-

For ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (~1-2 mg)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample (~1 mg)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Vial

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Syringe or autosampler

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. For EI-MS, a direct insertion probe or a GC-MS system can be used.

-

Set the instrument parameters. For EI, a standard ionization energy of 70 eV is typically used.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be considered in the analysis of chlorine-containing fragments.

Synthetic and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 6,8-Dichloro-2-tetralone

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6,8-dichloro-2-tetralone. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical spectral characteristics of the molecule, supported by established principles of NMR spectroscopy. It also includes a standardized experimental protocol for the acquisition of NMR data for this and similar compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The presence of a carbonyl group and chlorine atoms significantly influences the chemical shifts of adjacent protons. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1 | H-5 | ~7.4 - 7.6 | d | 1H |

| 2 | H-7 | ~7.2 - 7.4 | d | 1H |

| 3 | H-1 | ~3.6 - 3.8 | s | 2H |

| 4 | H-3 & H-4 | ~2.9 - 3.3 | m | 4H |

Proton Signal Analysis:

-

Aromatic Protons (H-5, H-7): The two protons on the aromatic ring are in different chemical environments due to the differing proximity to the chlorine and fused ring substituents. They are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the chlorine atoms and the carbonyl group will deshield these protons, causing them to resonate in the downfield region of the spectrum.

-

Methylene Protons Adjacent to Carbonyl (H-1): The two protons on the carbon alpha to the carbonyl group (C1) are chemically equivalent and are not adjacent to any protons, thus they are predicted to appear as a singlet. The electronegativity of the carbonyl group will cause a significant downfield shift for these protons.

-

Methylene Protons (H-3, H-4): The protons on C3 and C4 are in similar chemical environments and are coupled to each other, which would result in a complex multiplet. These protons are further from the deshielding carbonyl group and are therefore expected to be found more upfield relative to the H-1 protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show ten distinct signals, one for each of the ten carbon atoms in the molecule, as they are all in unique chemical environments. The predicted chemical shift ranges are detailed in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C=O (C-2) | ~200 - 210 |

| 2 | C-8a | ~140 - 145 |

| 3 | C-4a | ~135 - 140 |

| 4 | C-6 | ~130 - 135 |

| 5 | C-8 | ~128 - 133 |

| 6 | C-5 | ~125 - 130 |

| 7 | C-7 | ~123 - 128 |

| 8 | C-1 | ~45 - 55 |

| 9 | C-3 | ~35 - 45 |

| 10 | C-4 | ~25 - 35 |

Carbon Signal Analysis:

-

Carbonyl Carbon (C-2): The carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically in the 200-210 ppm range.[1]

-

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): The six aromatic carbons will resonate in the 120-145 ppm region. The carbons directly attached to the chlorine atoms (C-6 and C-8) will have their chemical shifts influenced by the electronegativity and the "heavy atom" effect of chlorine. The quaternary carbons (C-4a and C-8a) will likely show weaker signals.

-

Aliphatic Carbons (C-1, C-3, C-4): The methylene carbons of the saturated ring will appear in the upfield region of the spectrum. The carbon adjacent to the carbonyl group (C-1) will be the most deshielded of the three due to the electron-withdrawing effect of the carbonyl.[2]

Experimental Protocols

The following is a general protocol for the acquisition of NMR spectra for a solid organic compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample of this compound.

-

Transfer the solid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3][4] Chloroform-d is a common choice for non-polar to moderately polar organic compounds.[5][6][7][8]

-

Ensure the solid is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.[4]

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically.

-

For ¹H NMR, acquire a single scan to check the signal-to-noise ratio. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of ¹³C. The number of scans can range from several hundred to several thousand depending on the sample concentration and the desired signal-to-noise ratio.

-

Standard acquisition parameters for both ¹H and ¹³C NMR should be used, including appropriate pulse widths, acquisition times, and relaxation delays.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is typically used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (splitting patterns) of the signals in the ¹H NMR spectrum to deduce proton-proton coupling information.

Visualizations

The following diagrams illustrate the molecular structure of this compound with atom numbering for spectral assignment and a general workflow for NMR analysis.

Caption: Structure of this compound with atom numbering.

Caption: General workflow for NMR spectroscopy.

References

- 1. compoundchem.com [compoundchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sites.bu.edu [sites.bu.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.washington.edu [chem.washington.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

An In-depth Technical Guide to the Synthesis of 6,8-Dichloro-2-Tetralone

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Pathway

The most plausible and efficient method for the synthesis of 6,8-dichloro-2-tetralone is a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization. This approach is analogous to the established synthesis of 6-methoxy-β-tetralone.[2]

The proposed pathway commences with the conversion of 3,5-dichlorophenylacetic acid to its corresponding acyl chloride, 3,5-dichlorophenylacetyl chloride. This activated intermediate then undergoes a Friedel-Crafts acylation reaction with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form an acyclic ketone. Subsequent intramolecular Friedel-Crafts cyclization of this intermediate yields the target molecule, this compound.

Experimental Protocols

Based on the highly analogous synthesis of 6-methoxy-β-tetralone, the following detailed experimental protocol is proposed for the synthesis of this compound.

Step 1: Preparation of 3,5-Dichlorophenylacetyl Chloride

This initial step involves the conversion of 3,5-dichlorophenylacetic acid to its more reactive acyl chloride derivative.

-

Reaction:

-

Procedure (adapted from a similar synthesis[2]):

-

To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add 3,5-dichlorophenylacetic acid.

-

Slowly add thionyl chloride (SOCl₂), typically in excess.

-

Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, remove the excess thionyl chloride, often by distillation under reduced pressure. The resulting crude 3,5-dichlorophenylacetyl chloride can be used in the next step, sometimes without further purification.

-

Step 2: Friedel-Crafts Acylation and Intramolecular Cyclization to form this compound

This key step involves the formation of the tetralone ring system.

-

Reaction:

-

Procedure (adapted from the synthesis of 6-methoxy-β-tetralone[2]):

-

Charge a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel with anhydrous aluminum chloride (AlCl₃) and a suitable solvent like dichloromethane. A significant molar excess of AlCl₃ is often necessary.[2]

-

Cool the mixture in an ice-salt or dry ice-acetone bath.

-

Slowly add a solution of 3,5-dichlorophenylacetyl chloride in dichloromethane to the stirred suspension of aluminum chloride.

-

After the addition is complete, bubble ethylene gas vigorously through the reaction mixture for a defined period.

-

Remove the cooling bath and allow the reaction to warm to room temperature, followed by a period of stirring.

-

Quench the reaction by carefully adding ice water.

-

Perform a workup by separating the organic layer, washing it sequentially with dilute hydrochloric acid and a saturated sodium bicarbonate solution, and then drying it over a suitable drying agent (e.g., magnesium sulfate).

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound, likely through vacuum distillation or column chromatography.

-

Data Presentation

While specific quantitative data for the synthesis of this compound is not available, the following tables provide the relevant properties of the key compounds involved in the proposed synthesis pathway.

Table 1: Properties of Key Reactants and Product

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,5-Dichlorophenylacetic acid | 2-(3,5-dichlorophenyl)acetic acid | 51719-65-4 | C₈H₆Cl₂O₂ | 205.04 |

| 3,5-Dichlorophenylacetyl chloride | 2-(3,5-dichlorophenyl)acetyl chloride | 54933-40-1 | C₈H₅Cl₃O | 223.49 |

| Ethylene | Ethene | 74-85-1 | C₂H₄ | 28.05 |

| This compound | 6,8-dichloro-3,4-dihydronaphthalen-2(1H)-one | 113075-86-8 | C₁₀H₈Cl₂O | 215.08[3] |

Table 2: Anticipated Reaction Parameters (Based on Analogy[2])

| Parameter | Value/Condition |

| Step 1: Acyl Chloride Formation | |

| Reactant Ratio (Acid:SOCl₂) | 1 : excess |

| Temperature | Room Temperature |

| Reaction Time | Completion indicated by gas evolution cessation |

| Step 2: Tetralone Formation | |

| Reactant Ratio (Acyl Chloride:AlCl₃) | 1 : 2 (molar excess of AlCl₃ is crucial) |

| Solvent | Dichloromethane |

| Temperature (Acylation) | Cooled (e.g., dry ice-acetone bath) |

| Temperature (Cyclization) | Room Temperature |

| Reaction Time (Cyclization) | Several hours (e.g., 3-3.5 hours) |

| Anticipated Yield | 60-70% (based on 6-methoxy-β-tetralone synthesis) |

Mandatory Visualization

The following diagrams illustrate the proposed synthesis pathway and the general experimental workflow.

Caption: Proposed synthesis pathway for this compound.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for Tetralone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and biologically active natural products.[1][2] Notably, it is a key building block for antidepressants like Sertraline.[3][4] The intramolecular Friedel-Crafts acylation is a cornerstone of tetralone synthesis, providing an efficient method for the cyclization of γ-arylbutyric acids and their derivatives. This guide offers a comprehensive overview of the reaction, including its mechanisms, various catalytic systems, detailed experimental protocols, and a summary of quantitative data to aid in reaction optimization.

Core Concepts: The Chemistry of Tetralone Synthesis

The synthesis of tetralones via Friedel-Crafts acylation primarily involves the intramolecular cyclization of a suitable precursor, most commonly a 4-arylbutyric acid or its corresponding acyl chloride.[4][5] This reaction is an electrophilic aromatic substitution where the acyl group attacks the aromatic ring, leading to the formation of a six-membered ring fused to the aromatic core.

Two principal pathways are commonly employed:

-

Intramolecular Friedel-Crafts Acylation of 4-Arylbutyric Acids: This is a direct and widely used method where a 4-arylbutyric acid is cyclized in the presence of a strong acid catalyst. The acid protonates the carboxylic acid, which then loses water to form a reactive acylium ion that subsequently attacks the aromatic ring.[5][6]

-

Haworth Synthesis: This multi-step approach begins with the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[6] The resulting keto-acid undergoes reduction, and a subsequent intramolecular Friedel-Crafts acylation yields the tetralone structure.

The choice of catalyst is critical and can significantly influence the reaction's efficiency and substrate scope. Catalysts are broadly categorized into Lewis acids and Brønsted acids.

Reaction Mechanisms and Catalysis

Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid

The cyclization of 4-phenylbutyric acid to α-tetralone is a classic example of this reaction. The mechanism, facilitated by a Lewis acid like AlCl₃ or a Brønsted acid like polyphosphoric acid (PPA), proceeds as follows:

-

Formation of the Acylium Ion: The carbonyl oxygen of the carboxylic acid coordinates with the acid catalyst. In the case of a Brønsted acid, the carboxylic acid is protonated. This is followed by the elimination of water to form a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion. This step forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the final tetralone product.

Caption: Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid.

The Haworth Synthesis

The Haworth synthesis provides a versatile route to polycyclic aromatic systems, with the initial steps being pertinent to tetralone synthesis.

-

Acylation of Benzene: Benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-oxo-4-phenylbutanoic acid.

-

Reduction: The ketone is reduced to a methylene group, typically via Clemmensen or Wolff-Kishner reduction, yielding 4-phenylbutanoic acid.

-

Intramolecular Acylation: The resulting 4-phenylbutanoic acid is then cyclized using a strong acid to form α-tetralone, as described in the previous mechanism.

Caption: The Haworth Synthesis Pathway to α-Tetralone.

Quantitative Data Summary

The yield of tetralones is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize reported yields for the synthesis of various tetralones.

Table 1: Intramolecular Friedel-Crafts Acylation of 4-Arylbutyric Acids

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Phenylbutyric acid | PPA | - | 100 | 0.5 | 90 | Organic Syntheses |

| 4-Phenylbutyric acid | SnCl₄ | Benzene | <15 | 1 | 85-91 | Organic Syntheses |

| 4-Phenylbutyric acid | H-Beta zeolite | - | 220 | 10 | 81.2 | [7][8] |

| 4-(m-Tolyl)butyric acid | PPA | - | 100 | 0.5 | 85 | J. Org. Chem. |

| 4-(p-Tolyl)butyric acid | PPA | - | 100 | 0.5 | 92 | J. Org. Chem. |

| 4-(p-Methoxyphenyl)butyric acid | PPA | - | 100 | 0.5 | 95 | J. Org. Chem. |

| 4-(p-Chlorophenyl)butyric acid | PPA | - | 100 | 1 | 78 | J. Org. Chem. |

Table 2: Comparison of Catalysts for the Synthesis of α-Tetralone

| Catalyst | Substrate | Conditions | Yield (%) | Reference |

| AlCl₃ | 4-Phenylbutyryl chloride | CS₂ | Reflux | 73 |

| PPA | 4-Phenylbutyric acid | 100°C | 90 | Organic Syntheses |

| Methanesulfonic acid (MSA) | 4-Phenylbutyric acid | 110°C | 95 | [4] |

| Bi(OTf)₃ | 4-Phenylbutyric acid | Toluene, 110°C | 94 | [9] |

| Sc(OTf)₃ | 4-Phenylbutyric acid | Toluene, 110°C | 98 | [9] |

| H-Beta Zeolite | 4-Phenylbutyric acid | 220°C, fixed-bed reactor | 81.2 | [7] |

Detailed Experimental Protocols

Synthesis of α-Tetralone from γ-Phenylbutyric Acid using Stannic Chloride

This procedure is adapted from Organic Syntheses.

Reagents:

-

γ-Phenylbutyric acid: 0.6 mole

-

Thiophene-free dry benzene: 350 mL

-

Phosphorus pentachloride: 0.6 mole

-

Anhydrous stannic chloride: 1.28 moles

Procedure:

-

A solution of 0.6 mole of γ-phenylbutyric acid in 200 mL of dry benzene is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.

-

The solution is cooled in an ice bath, and 0.6 mole of phosphorus pentachloride is added over 5 minutes.

-

The ice bath is removed, and the mixture is heated to boiling for about 5 minutes until the vigorous evolution of hydrogen chloride ceases.

-

The flask is then cooled in an ice-salt bath to approximately -10°C.

-

A solution of 1.28 moles of anhydrous stannic chloride in 150 mL of dry benzene is added over 30-40 minutes, maintaining the temperature below 15°C.

-

Stirring is continued for 1 hour at 0-10°C.

-

The reaction complex is decomposed by the careful addition of 300 g of ice, followed by 250 mL of concentrated hydrochloric acid.

-

The benzene layer is separated, and the aqueous layer is extracted with two 50 mL portions of benzene.

-

The combined benzene extracts are washed with water, 10% sodium carbonate solution, water again, and finally with a saturated sodium chloride solution.

-

The solvent is distilled off, and the residue is distilled under reduced pressure.

-

The α-tetralone is collected at 135-137°C/15 mm Hg. Yield: 85-91% .

Synthesis of 6-Methoxy-β-tetralone

This protocol is an adaptation from Organic Syntheses.

Reagents:

-

Anhydrous aluminum chloride: 0.400 mole

-

Dichloromethane: 1000 mL

-

(4-Methoxyphenyl)acetyl chloride: 0.200 mole

-

Ethylene gas

Procedure:

-

A 2-liter, three-necked flask is charged with 0.400 mole of anhydrous aluminum chloride and 800 mL of dichloromethane.

-

The mixture is cooled in an acetone-dry ice bath.

-

A solution of 0.200 mole of (4-methoxyphenyl)acetyl chloride in 200 mL of dichloromethane is added slowly over 45 minutes.

-

Ethylene is bubbled vigorously into the reaction mixture for about 10 minutes.

-

The cooling bath is removed, and the mixture is stirred at room temperature for 3-3.5 hours.

-

The reaction is cooled in an ice bath, and 250 mL of ice water is carefully added.

-

The organic layer is separated, washed twice with 5% hydrochloric acid and twice with saturated sodium hydrogen carbonate solution.

-

The organic layer is dried over magnesium sulfate and filtered.

-

The solvent is removed using a rotary evaporator.

-

The residue is distilled under reduced pressure to yield 6-methoxy-β-tetralone at 114-116°C (0.2 mm). Yield: 60-68% .

Applications in Drug Development: The Tetralone Core

The tetralone scaffold is of significant interest to the pharmaceutical industry due to its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate.[5][10] Its rigid bicyclic structure provides a well-defined three-dimensional framework that can be readily functionalized to interact with various biological targets.

Tetralone derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Antidepressant Activity: As a precursor to Sertraline.[3]

-

Anticancer Properties: Some derivatives exhibit antiproliferative activity against various cancer cell lines.[1]

-

Antibacterial and Antifungal Effects. [5]

-

Central Nervous System (CNS) Effects. [5]

The synthesis of a drug candidate starting from a tetralone core typically follows a logical workflow.

Caption: Drug Development Workflow Utilizing a Tetralone Core.

Conclusion

The intramolecular Friedel-Crafts acylation remains a powerful and reliable method for the synthesis of tetralones. The choice of starting material, be it a 4-arylbutyric acid or a product from a Haworth synthesis, and the selection of an appropriate catalyst are key to achieving high yields. With the increasing importance of tetralone derivatives in medicinal chemistry, the optimization of these synthetic routes continues to be an active area of research. This guide provides a solid foundation for researchers and drug development professionals to understand and apply this fundamental reaction in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. datapdf.com [datapdf.com]

- 5. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

6,8-Dichloro-2-tetralone safety and handling guidelines

An In-depth Technical Guide to the Safety and Handling of 6,8-Dichloro-2-tetralone

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. It is crucial to consult the official Safety Data Sheet (SDS) from your supplier before use and to follow all institutional safety protocols.

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 113075-86-8[1][2] |

| Molecular Formula | C₁₀H₈Cl₂O[1] |

| Molecular Weight | 215.08 g/mol [3] |

| Appearance | Light yellow to yellow solid[3] |

| Boiling Point (Predicted) | 343.9 ± 42.0 °C[3] |

| Density (Predicted) | 1.372 ± 0.06 g/cm³[3][4] |

| Storage Temperature | -20°C[3] |

Table 2: Hazard Information

| Hazard Statement | GHS Classification |

| Harmful if swallowed. | H302[2] |

| Causes skin irritation. | H315[2] |

| Causes serious eye irritation. | H319[2] |

| May cause respiratory irritation. | H335[2] |

Experimental Protocols

While specific experimental protocols for handling this compound are not publicly documented, the following general procedures should be adapted into a detailed Standard Operating Procedure (SOP) for any work involving this compound.

General Handling Protocol

-

Preparation:

-

Designate a specific work area in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Assemble all necessary equipment and reagents before handling the compound.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

-

Verify that a current Safety Data Sheet (SDS) for this compound is available.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate PPE as outlined in the diagram below, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

-

-

Handling:

-

Handle the solid compound carefully to avoid generating dust.

-

If preparing solutions, add the solid to the solvent slowly.

-

Keep the container tightly closed when not in use.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the handling area.

-

-

Post-Handling:

-

Decontaminate the work area with an appropriate solvent and then soap and water.

-

Dispose of all contaminated waste in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Mandatory Visualization

Caption: Recommended Personal Protective Equipment (PPE).

Caption: Chemical Spill Response Workflow.

References

Biological Activity of Dichloro-Substituted Tetralones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of dichloro-substituted tetralones, focusing on their potential as therapeutic agents. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction

Tetralones, a class of bicyclic aromatic ketones, and their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The introduction of dichloro-substituents onto the tetralone scaffold can significantly modulate their biological activity, leading to enhanced potency and selectivity for various molecular targets. This guide explores the reported anticancer, antimicrobial, and enzyme-inhibitory activities of these compounds, providing a valuable resource for researchers in drug discovery and development.

Anticancer Activity

Several studies have highlighted the potential of dichloro-substituted tetralone derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the reported in vitro anticancer activity of selected dichloro-substituted tetralone derivatives.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one | HeLa (Cervical) | 3.5 | [1] |

| 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one | MCF-7 (Breast) | 4.5 | [1] |

| (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one | SiHa (Cervical) | [2] | |

| (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one | MDA-MB-231 (Breast) | [2] | |

| (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one | PANC-1 (Pancreatic) | * | [2] |

Specific IC50 values were not available in the abstract, but the compound was reported to have promising activity.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dichloro-substituted tetralone derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT Assay Experimental Workflow

Antimicrobial Activity

Dichloro-substituted tetralone derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table summarizes the reported in vitro antimicrobial activity of selected dichloro-substituted tetralone derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Dichloro-substituted indazoline tetralone derivative | Escherichia coli | [3][4] | |

| Dichloro-substituted indazoline tetralone derivative | Pseudomonas species | [3][4] | |

| Aminoguanidine-tetralone derivative (2D) | S. aureus ATCC 29213 | 0.5 | [3][5] |

| Aminoguanidine-tetralone derivative (2D) | MRSA-2 | 1 | [3][5] |

Specific MIC values were not provided; activity was reported based on zones of inhibition.[3][4]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth culture.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the dichloro-substituted tetralone derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Enzyme Inhibition

Tetralone derivatives have been shown to inhibit the activity of certain enzymes, suggesting a potential mechanism for their therapeutic effects.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Some tetralone derivatives, including an ortho,para-dichloro substituted compound, have been identified as inhibitors of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine, and its inhibition is a potential therapeutic strategy for inflammatory diseases.

Signaling Pathway Modulation

The biological effects of dichloro-substituted tetralones are often mediated through the modulation of intracellular signaling pathways.

NF-κB Signaling Pathway

Some tetralone derivatives have been shown to diminish the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. The inhibition of NF-κB activation by these compounds may contribute to their anti-inflammatory and anticancer properties.

Inhibition of NF-κB Signaling

Conclusion

Dichloro-substituted tetralones represent a promising class of compounds with a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. Further structure-activity relationship (SAR) studies are warranted to optimize their potency and selectivity. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways, will be crucial for their development as potential therapeutic agents. This guide provides a foundational resource for researchers to build upon in the exploration of this versatile chemical scaffold.

References

- 1. Synthesis, anticancer activity and molecular docking study of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives | Chemical Biology Letters [pubs.thesciencein.org]

- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpc.com [ijrpc.com]

- 4. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

The Tetralone Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of a wide array of therapeutic agents.[1][2] Its rigid, yet adaptable, framework allows for the strategic placement of various functional groups, leading to compounds with potent and selective activities against a range of biological targets. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of tetralone derivatives, with a focus on their anticancer, antibacterial, neuroprotective, and antiviral properties. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to facilitate further research and drug development in this promising area.

Anticancer Applications of Tetralone Derivatives

Tetralone-based compounds have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against a multitude of human cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[4][5]

Quantitative Anticancer Activity

A variety of tetralone derivatives have been synthesized and evaluated for their cytotoxic effects. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized in the tables below.

Table 1: Anticancer Activity of 1,2,4-Triazole-Containing Tetralone Derivatives [1]

| Compound | T-24 (Bladder) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HT-29 (Colon) |

| 6g | >50 µM | 4.42 ± 2.93 µM | 15.31 ± 2.12 µM | 11.24 ± 1.58 µM | 10.86 ± 1.33 µM |

| 6h | 12.33 ± 2.01 µM | 10.15 ± 1.84 µM | 11.57 ± 1.95 µM | 9.89 ± 1.77 µM | 13.42 ± 2.26 µM |

| 6d | 14.78 ± 2.35 µM | 13.88 ± 2.17 µM | 16.94 ± 2.41 µM | 12.56 ± 1.98 µM | 15.72 ± 2.03 µM |

| 5-FU (Control) | 18.51 ± 2.53 µM | 21.33 ± 2.87 µM | 25.42 ± 3.14 µM | 23.87 ± 3.01 µM | 27.65 ± 3.28 µM |

Table 2: Anticancer Activity of Chalcone-Based Tetralone Derivatives [3]

| Compound | HeLa (Cervix) IC50 (µg/mL) | MCF-7 (Breast) IC50 (µg/mL) |

| 3a | 3.5 | 4.5 |

| 3b | 10.5 | 15.6 |

| 7a | 8.1 | 12.4 |

| 7b | 5.9 | 10.2 |

| 5-FU (Control) | 5.0 | 6.8 |

Mechanism of Action: Induction of Apoptosis

Several studies have shown that the anticancer effects of tetralone derivatives are mediated by the induction of apoptosis. For instance, certain sulfonamide-bearing tetralones have been found to trigger a cascade of apoptotic events in breast cancer cells (MCF-7).[4] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of executioner caspases like caspase-7.[4]

Furthermore, 7-methoxy-1-tetralone has been shown to suppress cell proliferation and migration in hepatocellular carcinoma by regulating the c-Met/PI3K/AKT signaling pathway.[5] This compound downregulates the expression of c-Met, phosphorylated AKT (p-AKT), and NF-κB, which in turn inhibits the expression of matrix metalloproteinases MMP2 and MMP9, key enzymes in cancer cell invasion and metastasis.[5]

Caption: Proposed mechanism of anticancer action for tetralone derivatives.

Experimental Protocols

A solution of 2-(5-amino-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (1.20 mmol) and NaHCO3 (1.50 mmol) in dry acetonitrile (10 mL) is stirred for 15 minutes at room temperature. A solution of the appropriate sulfonyl chloride (1.5 mmol) in acetonitrile (10 mL) is then added dropwise. The reaction mixture is stirred for 24 hours at 40°C. After completion, the reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography.

Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Applications of Tetralone Scaffolds

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Tetralone derivatives have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[6]

Quantitative Antibacterial Activity

The antibacterial efficacy of tetralone derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Table 3: Antibacterial Activity of Aminoguanidine-Tetralone Derivatives [7]

| Compound | S. aureus ATCC 29213 MIC/MBC (µg/mL) | MRSA-2 MIC/MBC (µg/mL) |

| 2D | 0.5 / 4 | 1 / 4 |

| Vancomycin | 1 / 2 | 1 / 2 |

Mechanism of Action: Membrane Disruption

Certain aminoguanidine-tetralone derivatives exert their antibacterial effect by disrupting the bacterial cell membrane.[7] Compound 2D, for example, has been shown to induce depolarization of the bacterial membrane and increase its permeability, leading to leakage of intracellular components and ultimately cell death.[7] Molecular docking studies also suggest that these compounds may target dihydrofolate reductase (DHFR), an essential enzyme in bacterial metabolism.[7]

Caption: Antibacterial mechanism of aminoguanidine-tetralone derivatives.

Experimental Protocols

A tetralone derivative of ampicillin can be synthesized via an SN2-type substitution reaction. The specific starting materials and reaction conditions would depend on the desired final product, but generally involve reacting ampicillin with a suitable bromo-methoxy-tetralone derivative. The resulting product, ampicillin-bromo-methoxy-tetralone (ABMT), can be purified and characterized using NMR and mass spectrometry.

A standardized bacterial inoculum is prepared and added to the wells of a microtiter plate containing serial dilutions of the test compounds. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Applications of Tetralone Derivatives

Tetralone-based compounds have shown significant promise in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.[8][9] Their neuroprotective effects are often attributed to their ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[9]

Quantitative MAO-B Inhibitory Activity

Table 4: MAO-A and MAO-B Inhibitory Activity of α-Tetralone Derivatives [9]

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 1290 | 4.5 | 287 |

| 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 24 | 78 | 0.31 |

Experimental Protocols

The MAO inhibitory activity of tetralone derivatives can be evaluated using recombinant human MAO-A and MAO-B enzymes. Kynuramine is used as a substrate, which is oxidized by MAO to 4-hydroxyquinoline. The fluorescence of 4-hydroxyquinoline in an alkaline medium is measured to determine the enzyme activity. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antiviral Applications of Tetralone Derivatives

Recent studies have highlighted the potential of tetralone derivatives as antiviral agents, particularly against the Hepatitis C virus (HCV).[10]

Quantitative Anti-HCV Activity

Table 5: Anti-HCV Activity of α-Aryl-α-Tetralone Derivatives [10]

| Compound | Huh7/Rep-Feo1b IC50 (µM) | Huh7.5-FGR-JC1-Rluc2A IC50 (µM) |

| LQB-314 (10) | 1.8 | 4.3 |

| LQB-307 (3) | >200 | 1.5 |

Experimental Protocols

HCV replicon reporter cells (e.g., Huh7/Rep-Feo1b or Huh7.5-FGR-JC1-Rluc2A) are treated with various concentrations of the test compounds. The antiviral activity is determined by measuring the inhibition of a reporter gene (e.g., luciferase) expression, which is linked to HCV replication. The IC50 value represents the concentration of the compound that reduces the reporter signal by 50%.

Conclusion

The tetralone scaffold has proven to be a remarkably fruitful starting point for the design and synthesis of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the value of this privileged core in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the development of the next generation of tetralone-based drugs to address a wide range of unmet medical needs.

References

- 1. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches [journals.ekb.eg]

- 5. 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6,8-Dichloro-2-tetralone: A Key Intermediate in the Synthesis of α-Adrenergic Agonists

For researchers, scientists, and drug development professionals, 6,8-dichloro-2-tetralone emerges as a pivotal synthetic intermediate, particularly in the creation of potent and selective α-adrenergic agonists. Its unique dichlorinated tetralone framework provides a versatile scaffold for the construction of complex molecular architectures, most notably in the synthesis of tetrahydrospiro[imidazolenaphthalenes], a class of compounds with significant therapeutic potential.

This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed synthetic protocol, and its application in the synthesis of α-adrenergic agonists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈Cl₂O |

| Molecular Weight | 215.08 g/mol |

| CAS Number | 113075-86-8 |

| Appearance | Light yellow to yellow solid |

| Boiling Point | 343.9 ± 42.0 °C (Predicted) |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | -20°C |

Synthesis of this compound

A potential synthetic workflow for this compound is outlined below.

Figure 1. Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol based on standard organic chemistry techniques for the synthesis of tetralones. Note: This procedure has not been experimentally validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Friedel-Crafts Acylation In a flame-dried round-bottom flask under an inert atmosphere, 2,4-dichlorotoluene and succinic anhydride are dissolved in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). The mixture is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by pouring onto ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield crude 4-(2,4-dichlorophenyl)-4-oxobutanoic acid.

Step 2: Reduction The ketoacid from the previous step is reduced using either Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine hydrate and a strong base) reduction to afford 4-(2,4-dichlorophenyl)butanoic acid.

Step 3: Intramolecular Cyclization The resulting butanoic acid derivative is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid and heated to effect an intramolecular Friedel-Crafts acylation, yielding 6,8-dichloro-1-tetralone.

Step 4: Conversion to 2-Tetralone The 1-tetralone is then converted to the desired 2-tetralone. This can be achieved through a multi-step process involving reduction of the ketone to an alcohol, followed by dehydration to an alkene, and subsequent selective oxidation of the allylic position to introduce the ketone at the 2-position.

Application as a Synthetic Intermediate: Synthesis of α-Adrenergic Agonists

The primary utility of this compound in medicinal chemistry is as a key intermediate in the synthesis of tetrahydrospiro[imidazolenaphthalenes], which are potent α-adrenergic agonists.

Figure 2. Synthesis of α-adrenergic agonists from this compound.

Experimental Protocol: Synthesis of Tetrahydrospiro[imidazolenaphthalenes]

The synthesis of the spiro-imidazoline ring system is typically achieved through the condensation of the ketone with a diamine, such as ethylenediamine.

General Procedure: this compound is reacted with an excess of ethylenediamine in a suitable solvent, often with heating. The reaction proceeds via the formation of a dihydropyrazine intermediate, which then undergoes an intramolecular cyclization to form the spiro-imidazoline ring. The resulting product can be isolated and purified using standard chromatographic techniques.

While specific yields and detailed spectroscopic data for the synthesis of tetrahydrospiro[imidazolenaphthalenes] from this compound are proprietary and found within patent literature, the general transformation is a well-established method for the construction of such heterocyclic systems. The biological activity of the resulting compounds is highly dependent on the substitution pattern of the tetralone and the nature of the diamine used.

Conclusion

This compound is a valuable and highly functionalized synthetic intermediate. Its preparation, while likely involving a multi-step sequence, provides access to a key building block for the synthesis of pharmacologically active compounds. In particular, its role in the construction of tetrahydrospiro[imidazolenaphthalenes] highlights its importance in the development of novel α-adrenergic agonists. Further research and exploration of the synthetic utility of this compound are likely to lead to the discovery of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,8-Dichloro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the synthesis of 6,8-dichloro-2-tetralone, a valuable intermediate in medicinal chemistry and drug development. The synthesis is based on the intramolecular Friedel-Crafts acylation of an arylalkyl acid chloride, a robust and widely used method for the formation of cyclic ketones.

Introduction